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Compound Name: T-1095

Cat. No.: B1682860 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing T-1095, a selective

sodium-glucose cotransporter (SGLT) inhibitor, in cell-based glucose uptake assays. This

document includes detailed protocols, data presentation guidelines, and visualizations to

facilitate the study of glucose transport and the evaluation of SGLT inhibitors.

Introduction

T-1095 is a potent and selective inhibitor of Sodium-Glucose Cotransporter 2 (SGLT2) and, to a

lesser extent, SGLT1. It is a prodrug that is metabolized to its active form, T-1095A.[1][2]

SGLTs are crucial for glucose reabsorption in the kidneys and intestines.[1][3] By inhibiting

these transporters, T-1095 effectively blocks glucose uptake in cells expressing these proteins,

making it a valuable tool for diabetes research and drug development. In a therapeutic context,

orally administered T-1095 leads to increased urinary glucose excretion, thereby lowering

blood glucose levels.[1][2]

The primary application of T-1095 in a research setting is to investigate SGLT-mediated

glucose transport in various cell types and to screen for novel SGLT inhibitors.
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Quantitative data for T-1095's inhibitory activity is summarized in the table below. This

information is critical for designing dose-response experiments in cell-based assays.

Parameter Value Transporter Species Reference

IC₅₀ 2.3 µM SGLT2 Human [4]

IC₅₀ 22.8 µM SGLT1 Human [4]

Signaling and Experimental Workflow Visualizations
To facilitate a clear understanding of the experimental procedures and the underlying biological

mechanisms, the following diagrams have been generated using Graphviz (DOT language).
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Caption: Mechanism of T-1095 action on SGLT2-mediated glucose uptake.
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(e.g., HK-2, HEK293-SGLT2)

Culture to confluence
(24-48 hours)

Wash cells with Krebs-Ringer-HEPES (KRH) buffer

Pre-incubate with T-1095
(or vehicle/controls) for 15-30 min

Add 2-NBDG (fluorescent glucose analog)

Incubate for 30-60 min at 37°C

Wash cells with ice-cold KRH buffer

Lyse cells

Measure fluorescence
(Ex: ~485 nm, Em: ~535 nm)

Calculate % inhibition and determine IC₅₀
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Caption: Experimental workflow for a 2-NBDG based glucose uptake assay.

Experimental Protocols
The following protocols are designed for the investigation of T-1095's effect on SGLT-mediated

glucose uptake in a cell-based format.

Protocol 1: Non-Radioactive Glucose Uptake Assay
Using 2-NBDG
This protocol details a fluorescent method for measuring glucose uptake in cell lines

endogenously expressing or engineered to express SGLT2. The human kidney proximal tubule

cell line, HK-2, which endogenously expresses SGLT2, or HEK293 cells stably expressing

human SGLT2 are recommended.[1][5][6]

Materials:

Cell line expressing SGLT2 (e.g., HK-2 or HEK293-hSGLT2)

Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)

96-well black, clear-bottom tissue culture plates

T-1095 (dissolved in DMSO)

Krebs-Ringer-HEPES (KRH) buffer (containing NaCl)

Sodium-free KRH buffer (NaCl replaced with choline chloride) for control wells

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

Phlorizin (non-selective SGLT inhibitor for positive control)

D-glucose (for competition control)

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
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Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)

Procedure:

Cell Culture:

Seed HK-2 or HEK293-hSGLT2 cells into a 96-well black, clear-bottom plate at a density

of 5 x 10⁴ cells/well.[5]

Culture in complete medium at 37°C with 5% CO₂ until confluent (typically 24-48 hours).[5]

Compound Preparation:

Prepare a stock solution of T-1095 in DMSO.

Create serial dilutions of T-1095 in KRH buffer to achieve the desired final concentrations

(e.g., ranging from 0.1 µM to 100 µM to span the IC₅₀ values). Ensure the final DMSO

concentration is below 0.5%.[5]

Glucose Uptake Assay:

On the day of the assay, gently wash the confluent cell monolayers twice with pre-warmed

KRH buffer.[5]

Add 100 µL of KRH buffer containing the desired concentration of T-1095 or vehicle

(DMSO) to each well.[5]

Include control wells:

Total Uptake: Vehicle only in KRH buffer.

Non-specific Uptake (GLUT-mediated): Vehicle in sodium-free KRH buffer.[5][6]

Positive Control Inhibitor: A known SGLT inhibitor like Phlorizin (e.g., 100 µM).[1][5]

Competition Control: A high concentration of D-glucose (e.g., 30 mM) to compete with 2-

NBDG uptake.[5][6]
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Pre-incubate the plate at 37°C for 15-30 minutes.[5]

To initiate glucose uptake, add 10 µL of 2-NBDG solution in KRH buffer to each well for a

final concentration of 100-200 µM.[5][6]

Incubate the plate at 37°C for 30-60 minutes.[5][6]

Measurement:

Terminate the uptake by aspirating the medium and washing the cells three times with 200

µL of ice-cold KRH buffer.[5]

Lyse the cells by adding 50 µL of lysis buffer to each well and incubate for 10 minutes at

room temperature with gentle shaking.[5]

Measure the fluorescence of the cell lysates using a fluorescence plate reader (Ex: ~485

nm, Em: ~535 nm).[5]

Data Analysis:

Subtract the background fluorescence from wells with no cells.

The Na⁺-dependent glucose uptake is the difference between the total uptake (in the

presence of Na⁺) and the Na⁺-independent uptake (in Na⁺-free buffer).[6]

Calculate the percentage of inhibition for each T-1095 concentration relative to the SGLT2-

specific uptake (Total Uptake - Non-specific Uptake).

Plot the percentage of inhibition against the logarithm of the T-1095 concentration and fit the

data to a four-parameter logistic equation to determine the IC₅₀ value.[5]

Protocol 2: Radioactive Glucose Uptake Assay Using
[¹⁴C]-AMG
For a more traditional and highly sensitive method, a radioactive glucose analog can be used.

Materials:
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Cell line expressing SGLT1 or SGLT2 (e.g., HEK293-hSGLT1 and HEK293-hSGLT2)

Complete cell culture medium

24-well tissue culture plates

T-1095 (dissolved in DMSO)

Assay buffer (e.g., KRH buffer)

[¹⁴C]-α-methyl-D-glucopyranoside ([¹⁴C]-AMG)

Phlorizin (positive control)

Scintillation fluid

Liquid scintillation counter

Procedure:

Cell Culture:

Seed HEK293 cells stably expressing hSGLT1 or hSGLT2 in 24-well plates and grow to

confluence.

Assay Performance:

Remove the culture medium and wash the cells with assay buffer.

Pre-incubate the cells at 37°C with assay buffer containing various concentrations of T-
1095, vehicle, or 100 µM Phlorizin for 15-30 minutes.[7]

Initiate uptake by adding assay buffer containing [¹⁴C]-AMG (e.g., 1 µM).[7]

Incubate for 30 minutes at 37°C.[7]

Stop the reaction by aspirating the uptake solution and washing the cells twice with ice-

cold assay buffer.
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Lyse the cells (e.g., with NaOH or a specific lysis buffer).

Measurement and Analysis:

Transfer the cell lysate to a scintillation vial with scintillation fluid.

Determine the amount of substrate in the lysate by liquid scintillation counting.[7]

Calculate the IC₅₀ values using a curve-fitting program.[8]

These protocols provide a robust framework for characterizing the inhibitory effects of T-1095
on SGLT-mediated glucose transport. Proper controls are essential for accurate interpretation

of the results. The choice between the fluorescent and radioactive method will depend on the

laboratory's capabilities and specific experimental needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1682860#t-1095-preparation-for-cell-based-glucose-
uptake-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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